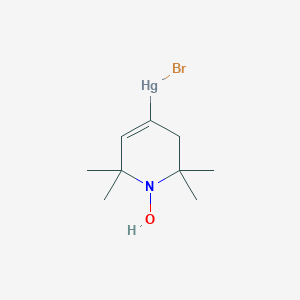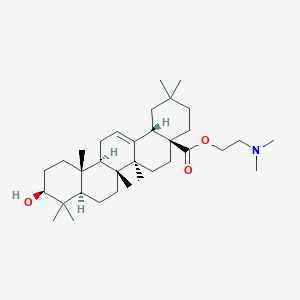
2-Metil-1-buteno
Descripción general
Descripción
2-Methyl-1-butene: is an organic compound with the molecular formula C5H10 . It is a colorless, volatile liquid with a disagreeable odor. This compound is also known by other names such as 1-Butene, 2-methyl- , γ-Isoamylene , and Isopentene . It is an unsaturated hydrocarbon belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond.
Aplicaciones Científicas De Investigación
2-Methyl-1-butene has several applications in scientific research and industry:
Organic Synthesis: It is used as a solvent and an intermediate in the synthesis of various organic compounds, including pinacolone , flavor enhancers, and crop protectants.
Fuel Additive: It is used as a fuel and fuel additive to improve combustion properties.
Photosensitive Material: It serves as a photosensitive material in certain applications.
Concrete Dispersant: It is used as a dispersant in concrete formulations.
Mecanismo De Acción
Target of Action
2-Methyl-1-butene is a type of alkene . It primarily targets the double bond in its structure, which is the site of reactivity . This double bond allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .
Mode of Action
The mode of action of 2-Methyl-1-butene involves the addition of other molecules at the site of the double bond . For instance, in the presence of an acid, water or alcohol can be added to the double bond of 2-Methyl-1-butene, resulting in the formation of an alcohol . This process is known as hydration . The reaction follows a mechanism involving the electrophilic attack of H3O+ to the alkene, forming a carbocation intermediate, followed by the reaction of the intermediate with the water or alcohol molecule, and finally deprotonation to yield the neutral product .
Biochemical Pathways
As an alkene, 2-Methyl-1-butene can participate in various biochemical pathways involving addition reactions . For example, it can undergo hydration in the presence of an acid to form an alcohol . This reaction can be part of larger biochemical pathways in organic synthesis, where the formed alcohol can serve as a precursor to other compounds .
Pharmacokinetics
Information on the pharmacokinetics of 2-Methyl-1-butene is limited. It is likely to be absorbed through the lungs if inhaled, and possibly through the skin or digestive tract if it comes into contact with these tissues . Once in the body, it may be distributed via the bloodstream to various tissues, where it could be metabolized by enzymes. The resulting metabolites, along with any unmetabolized 2-Methyl-1-butene, would likely be excreted via the kidneys .
Result of Action
The primary result of the action of 2-Methyl-1-butene is the formation of new compounds through addition reactions . For example, in the hydration reaction, the addition of water results in the formation of an alcohol . This alcohol can then serve as a precursor for further reactions, leading to the synthesis of a wide range of organic compounds .
Action Environment
The action of 2-Methyl-1-butene can be influenced by various environmental factors. For instance, the rate and outcome of its reactions can be affected by the presence of catalysts, the temperature, and the pH of the environment . In addition, the presence of other reactive species can lead to different reactions and products . Therefore, careful control of the reaction conditions is important for achieving the desired outcomes in reactions involving 2-Methyl-1-butene .
Análisis Bioquímico
Biochemical Properties
It is known to be soluble in ether, ethanol, and benzene, but insoluble in water . It is stable under normal conditions but incompatible with strong oxidizing agents .
Cellular Effects
It is known that exposure to 2-Methyl-1-butene can cause irritation and reversible damage to the skin and eyes .
Molecular Mechanism
It is known to undergo addition reactions with methanol, forming a carbocation intermediate that reacts with methanol to produce a neutral product .
Temporal Effects in Laboratory Settings
It is known to be stable under normal conditions .
Dosage Effects in Animal Models
It is known to cause irritation and reversible damage to the skin and eyes .
Metabolic Pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methyl-1-butene can be synthesized through various methods, including elimination reactions. One common laboratory method involves the dehydration of 2-methyl-2-butanol using sulfuric acid as a catalyst. This reaction proceeds via an elimination mechanism (E1) to yield 2-methyl-1-butene as a minor product . Another method involves the dehydrohalogenation of 2-chloro-2-methylbutane using potassium hydroxide (KOH) in an elimination (E2) reaction .
Industrial Production Methods: Industrially, 2-methyl-1-butene is produced as a byproduct during the cracking of hydrocarbons in petroleum refining. The process involves the thermal decomposition of larger hydrocarbons to produce smaller alkenes, including 2-methyl-1-butene .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-1-butene undergoes various chemical reactions typical of alkenes, including:
Addition Reactions: It reacts with hydrogen halides (e.g., hydrogen chloride) to form alkyl halides.
Oxidation Reactions: It can be oxidized to form alcohols, aldehydes, or carboxylic acids depending on the reagents and conditions used.
Polymerization: In the presence of catalysts, it can undergo polymerization to form polyalkenes.
Common Reagents and Conditions:
Hydrogen Halides: Used in addition reactions to form alkyl halides.
Oxidizing Agents: Such as potassium permanganate or ozone for oxidation reactions.
Catalysts: Such as acids or metal catalysts for polymerization reactions.
Major Products Formed:
2-Chloro-2-methylbutane: from addition reactions with hydrogen chloride.
Alcohols, aldehydes, and carboxylic acids: from oxidation reactions.
Comparación Con Compuestos Similares
- 2-Methyl-2-butene
- 1-Butene
- 2-Butene
- Isopentene
Comparison: 2-Methyl-1-butene is unique among its isomers due to the position of the double bond and the methyl group. This structural difference influences its reactivity and the types of reactions it undergoes. For example, 2-methyl-2-butene, another isomer, is more stable due to the more substituted double bond, making it the major product in certain elimination reactions . The unique structure of 2-methyl-1-butene also affects its physical properties, such as boiling point and density .
Propiedades
IUPAC Name |
2-methylbut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10/c1-4-5(2)3/h2,4H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNNAWXXUZQSNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10 | |
| Record name | 2-METHYL-1-BUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26969-60-8 | |
| Record name | 1-Butene, 2-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26969-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3052224 | |
| Record name | 2-Methylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-methyl-1-butene appears as a colorless volatile liquid with a disagreeable odor. Insoluble in water and less dense than water. Vapors are heavier than air. Used to make other chemicals., Gas or Vapor, Liquid, Colorless volatile liquid with a disagreeable odor; [Hawley] Colorless liquid; bp = 31-32 deg C; [MSDSonline] | |
| Record name | 2-METHYL-1-BUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Butene, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butene, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-1-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3127 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
31.2 °C | |
| Record name | 2-METHYL-1-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5695 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
less than 20 °F (NFPA, 2010), Flash point < -7 °C, BELOW -20 °F (BELOW -7 °C) (CLOSED CUP) | |
| Record name | 2-METHYL-1-BUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Methyl-1-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3127 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-METHYL-1-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5695 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in alcohol, ether, benzene, In water, 130 mg/l @ 20 °C. | |
| Record name | 2-METHYL-1-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5695 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.6504 @ 20 °C/4 °C | |
| Record name | 2-METHYL-1-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5695 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
610.0 [mmHg], 610 mm Hg @ 25 °C | |
| Record name | 2-Methyl-1-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3127 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-METHYL-1-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5695 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
563-46-2, 26760-64-5 | |
| Record name | 2-METHYL-1-BUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Methyl-1-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=563-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylbutene (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026760645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYL-1-BUTENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butene, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butene, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylbutene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-methylbut-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-1-BUTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33C9Y0I55H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-METHYL-1-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5695 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-137.5 °C | |
| Record name | 2-METHYL-1-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5695 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-methyl-1-butene?
A1: 2-Methyl-1-butene has the molecular formula C5H10 and a molecular weight of 70.13 g/mol. []
Q2: Are there any characteristic spectroscopic data available for 2-methyl-1-butene?
A2: Yes, the infrared spectrum of 2-methyl-1-butene has been measured and compared to other C5 hydrocarbons like spiropentane and methylenecyclobutane. []
Q3: Is there information about the stability of 2-methyl-1-butene under various conditions?
A3: While specific stability studies under various conditions are not detailed in the provided research, 2-methyl-1-butene is known to be a flammable liquid and should be handled with appropriate precautions. Its thermal decomposition has been studied in a flow apparatus at temperatures ranging from 500 to 750 °C. []
Q4: What happens during the thermal decomposition of 2-methyl-1-butene?
A4: The thermal decomposition of 2-methyl-1-butene primarily yields methane, isobutene, and isoprene. The decomposition occurs through a free radical chain process, with the possibility of a molecular process also contributing. []
Q5: Can 2-methyl-1-butene be used in the production of isoprene?
A5: Yes, 2-methyl-1-butene can be used as a raw material for the synthesis of isoprene through a two-step co-dimerization process with ethylene. []
Q6: What factors influence the yield of 2-methyl-1-butene in this co-dimerization process?
A6: The yield of 2-methyl-1-butene in the co-dimerization process with ethylene is significantly influenced by the reaction temperature and the propylene/triethylaluminum mole ratio used in the first step. []
Q7: Is 2-methyl-1-butene involved in the synthesis of any fuel additives?
A7: Yes, 2-methyl-1-butene is a key reactant in the production of tertiary amyl methyl ether (TAME), a common gasoline additive. [, , , , , , , ]
Q8: What are the reactions involved in the synthesis of TAME from 2-methyl-1-butene?
A8: The synthesis of TAME involves the etherification of 2-methyl-1-butene with methanol. This reaction occurs alongside the isomerization of 2-methyl-1-butene to 2-methyl-2-butene. [, , , , , ]
Q9: How do different alcohols impact the simultaneous etherification and isomerization of 2-methyl-1-butene?
A9: Studies using methanol, ethanol, and 1-propanol show that the alcohol type affects the isomerization rate of 2-methyl-1-butene but does not significantly influence the etherification rate. []
Q10: How does the presence of water affect the synthesis of TAME from 2-methyl-1-butene?
A10: Water significantly hinders TAME formation. Increasing water concentration decreases reaction rates, 2-methyl-1-butene conversion, and selectivity towards TAME. []
Q11: What catalysts are commonly used in the synthesis of TAME from 2-methyl-1-butene?
A11: Acidic ion-exchange resins, such as Amberlyst 16 and Lewatit SPC 118, are commonly employed as catalysts in the liquid-phase synthesis of TAME from 2-methyl-1-butene and methanol. [, ]
Q12: Are there alternative fuel additives derived from 2-methyl-1-butene?
A12: Yes, 2-methyl-1-butene is also used in the production of tert-amyl ethyl ether (TAEE), another fuel oxygenate, through reaction with ethanol. [, , , ]
Q13: How does the reactivity of 2-methyl-1-butene compare to 2-methyl-2-butene in TAEE synthesis?
A13: 2-Methyl-1-butene exhibits higher reactivity compared to 2-methyl-2-butene in the etherification reaction with ethanol to produce TAEE. []
Q14: What is the role of 2-methyl-1-butene in the production of hydrocarbon resins?
A14: 2-Methyl-1-butene is one of the significant olefins found in the C5 fraction used for hydrocarbon resin synthesis. Its cationic reactivity has been studied in copolymerization reactions with other C5 olefins, revealing its role in the formation of low molecular weight oligomers. []
Q15: What are the products of the reaction between 2-methyl-1-butene and ozone?
A15: The reaction of ozone with 2-methyl-1-butene in the vapor phase generates a complex mixture of products. []
Q16: How does the position of the double bond in methyl butene isomers affect their combustion?
A16: The position of the double bond significantly influences the combustion characteristics of methyl butene isomers. For example, 3-methyl-1-butene ignites faster than 2-methyl-1-butene and 2-methyl-2-butene. []
Q17: What is the role of 2-methyl-1-butene in parahydrogen-induced polarization (PHIP) studies?
A17: 2-methyl-1-butene is one of the products observed in the PHIP study of methylenecyclobutane hydrogenation over supported metal catalysts. The absence of PHIP effects for 2-methyl-1-butene suggests that it incorporates two hydrogen atoms from the same parahydrogen molecule in a pairwise manner during the reaction. []
Q18: How does the energy content differ between α- and β-methallyl fragments generated from 2-methyl-1-butene photolysis?
A18: Vacuum UV photolysis of 2-methyl-1-butene leads to the formation of both α- and β-methallyl radicals. RRKM calculations suggest that a significant portion of the excess energy from the photon is retained by the methallyl fragment. []
Q19: What is known about the reaction of 2-methyl-1-butene with chlorine atoms?
A19: The reaction of chlorine atoms with 2-methyl-1-butene can proceed via two pathways: hydrogen abstraction and addition to the double bond. The relative contribution of each pathway to the overall reaction rate depends on factors like temperature and pressure. []
Q20: Have there been computational studies on 2-methyl-1-butene?
A20: Yes, molecular orbital calculations have been used to investigate the steric effects influencing the selectivity of isoprene hydrogenation, a reaction relevant to the formation of 2-methyl-1-butene. []
Q21: Are there any available QSAR models for predicting the properties of 2-methyl-1-butene?
A21: While the provided research does not explicitly mention specific QSAR models for 2-methyl-1-butene, the data generated on its reactivity, physicochemical properties, and interactions can contribute to the development of such models in the future.
Q22: What analytical techniques are commonly used to study reactions involving 2-methyl-1-butene?
A22: Gas chromatography, often coupled with mass spectrometry (GC-MS), is widely employed to analyze the products and kinetics of reactions involving 2-methyl-1-butene. [, , , , , , , , , , , , , , , , , ]
Q23: What is the environmental impact of 2-methyl-1-butene?
A23: As a volatile organic compound, 2-methyl-1-butene can contribute to the formation of ground-level ozone and photochemical smog. Proper handling and storage are crucial to minimize its release into the environment. [, ]
Q24: Are there sustainable alternatives to using 2-methyl-1-butene in fuel additives?
A24: Research is ongoing to explore alternative bio-based fuel additives that could offer improved environmental profiles compared to conventional oxygenates like TAME and TAEE. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



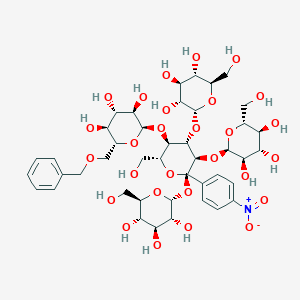
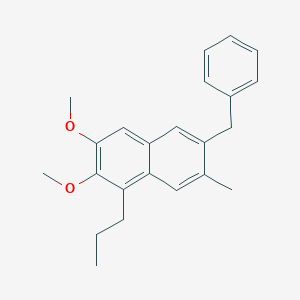


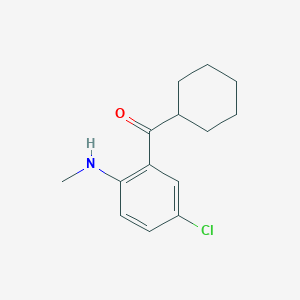


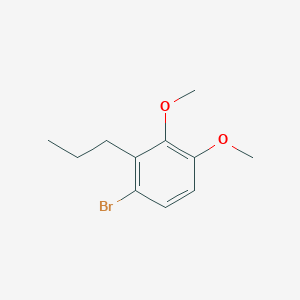

![1-Vinyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B48995.png)
![2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B49000.png)
